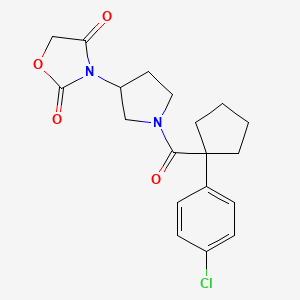
3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21ClN2O4 and its molecular weight is 376.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. Its unique structure incorporates various pharmacophores that may contribute to its biological activity. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 392.9 g/mol
- CAS Number: 1798640-54-6
- Density and Boiling Point: Not available in current literature
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway generally includes the formation of key intermediates followed by cyclization to yield the final product.
Synthetic Route Overview:
- Formation of Pyrrolidine Derivative: Starting from 4-chlorophenyl cyclopentanecarbonyl chloride reacted with pyrrolidine.
- Cyclization: The oxazolidine ring is formed through further reactions involving diones.
- Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
Research into the biological activity of this compound has been limited, but it is hypothesized to exhibit several activities based on its structural components.
Potential Biological Activities:
- Antidiabetic Properties: The thiazolidinedione (TZD) moiety suggests potential insulin-sensitizing effects, similar to other TZD derivatives known for their antidiabetic properties.
- Antimicrobial Activity: Compounds with similar structures have shown activity against various pathogens, indicating possible antimicrobial properties .
- Anti-parasitic Effects: Related compounds have demonstrated efficacy against Toxoplasma gondii, suggesting that this compound may also possess anti-parasitic activity .
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related compounds provide insights into its potential biological effects.
| Compound | Activity | Reference |
|---|---|---|
| 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene acetic acid | Anti-Toxoplasma gondii | |
| TZD derivatives | Insulin sensitization | |
| Thiazolidinone derivatives | Antimicrobial |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is likely to involve interactions with specific enzymes or receptors involved in metabolic pathways or pathogen inhibition.
Eigenschaften
IUPAC Name |
3-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c20-14-5-3-13(4-6-14)19(8-1-2-9-19)17(24)21-10-7-15(11-21)22-16(23)12-26-18(22)25/h3-6,15H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYTIVNMOJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














